12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: is a complex organic compound with a molecular formula of C18H24N2O2S2 and a molecular weight of 364.5 g/mol . This compound is characterized by its unique tricyclic structure, which includes sulfur and oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the propylsulfanyl group: This step involves the use of propylthiol and appropriate catalysts.
Final modifications: These include the addition of the prop-2-enyl group and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification steps: Including crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These interactions may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with DNA: Modulating gene expression.
Cell membrane interactions: Affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 12,12-dimethyl-4-(2-methylprop-2-enyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one .
- 12,12-dimethyl-4-(2-methylprop-2-enyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one .
Uniqueness
The uniqueness of 12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its specific structural features, such as the presence of both sulfur and oxygen atoms in the tricyclic core, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C17H22N2O2S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C17H22N2O2S2/c1-5-7-19-15(20)13-11-9-17(3,4)21-10-12(11)23-14(13)18-16(19)22-8-6-2/h5H,1,6-10H2,2-4H3 |
InChI Key |
XDGYNYBHAVUCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC=C |
Origin of Product |
United States |
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